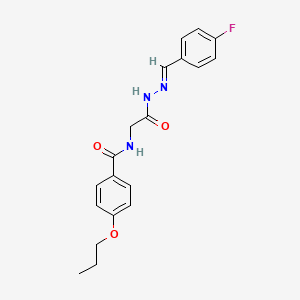

N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide

Description

N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide (CAS: 769142-45-2) is a hydrazone derivative characterized by a 4-fluorobenzylidene hydrazine core linked to a 4-propoxybenzamide moiety. This compound belongs to a class of Schiff bases known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . Its synthesis typically involves condensation reactions between hydrazide precursors and aldehydes, followed by characterization via NMR, IR, and mass spectrometry .

Properties

CAS No. |

769142-45-2 |

|---|---|

Molecular Formula |

C19H20FN3O3 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |

InChI |

InChI=1S/C19H20FN3O3/c1-2-11-26-17-9-5-15(6-10-17)19(25)21-13-18(24)23-22-12-14-3-7-16(20)8-4-14/h3-10,12H,2,11,13H2,1H3,(H,21,25)(H,23,24)/b22-12+ |

InChI Key |

DQUKJHHNBYSBBI-WSDLNYQXSA-N |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in an ethanolic solution, often with the addition of a catalyst such as hydrochloric acid to facilitate the condensation process . The resulting intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazinyl group to an amine.

Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Studied for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a crucial role in the inflammatory process . By inhibiting COX, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Key Spectral Data :

- IR : Absence of S-H bands (~2500–2600 cm⁻¹) confirms the thione tautomer. C=O stretches appear at 1663–1682 cm⁻¹, and NH bands at 3150–3414 cm⁻¹ .

- NMR : Distinct signals for the propoxy chain (δ 1.0–1.5 ppm), fluorobenzylidene aromatic protons (δ 7.2–8.0 ppm), and amide NH (δ 10–12 ppm) .

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares the target compound with analogs differing in substituents on the benzylidene or benzamide moieties:

Key Observations :

- Steric Effects : Bulky substituents (e.g., indole in CAS 881402-80-8) reduce conformational flexibility, which may hinder binding to biological targets .

- Lipophilicity : The propoxy chain in the target compound increases lipophilicity (logP ~3.5) compared to shorter alkoxy chains, enhancing membrane permeability .

Biological Activity

N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide is a synthetic compound belonging to the class of hydrazide-based amides. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 432.47 g/mol. The compound features a hydrazine moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H21FN4O4S |

| Molecular Weight | 432.47 g/mol |

| Purity | Typically 95% |

| CAS Number | 769142-45-2 |

| IUPAC Name | N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |

Anticancer Activity

Research has indicated that compounds containing hydrazine derivatives exhibit significant anticancer properties. A study conducted on similar hydrazide-based compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Evaluation

In a recent study, this compound was evaluated for its cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound exhibited an IC50 value of 12 µM against MCF-7 cells and 15 µM against HT-29 cells, indicating potent cytotoxicity.

Antimicrobial Activity

Hydrazine derivatives have also been noted for their antimicrobial properties. In vitro tests showed that this compound displayed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes involved in cellular metabolism and proliferation. The hydrazine group is known to interact with thiol groups in proteins, potentially leading to enzyme inactivation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.